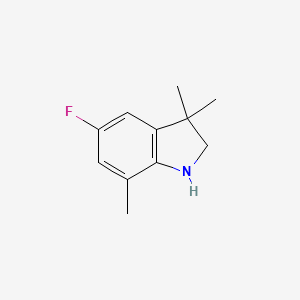
5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities.
Preparation Methods
The synthesis of 5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the reaction conditions might involve methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield . Industrial production methods would likely scale up this process, optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions.
Scientific Research Applications
5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of indole derivatives on biological systems.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The specific pathways and targets would depend on the exact biological activity being studied .
Comparison with Similar Compounds
5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole can be compared with other indole derivatives such as:
5-fluoro-3-phenyl-1H-indole-2-carbonyl: Known for its antiviral activity.
Indole-3-acetic acid: A plant hormone with significant biological activity.
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
5-fluoro-3,3,7-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14FN/c1-7-4-8(12)5-9-10(7)13-6-11(9,2)3/h4-5,13H,6H2,1-3H3 |
InChI Key |
DRWUTBPREYXIOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NCC2(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


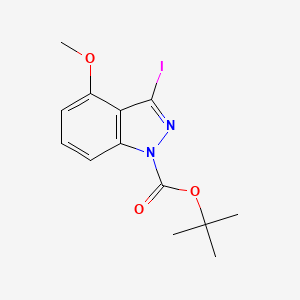
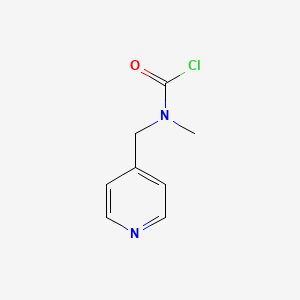
![(3R)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL](/img/structure/B13088180.png)

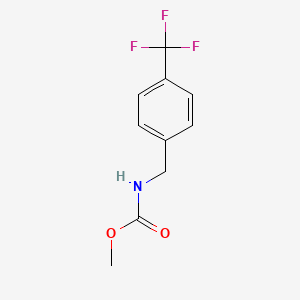
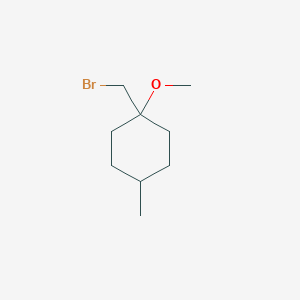

![4-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088204.png)
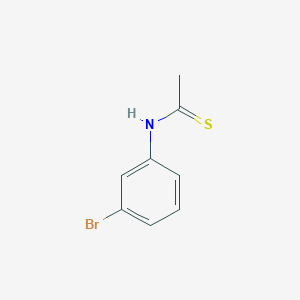
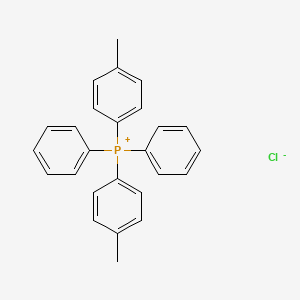
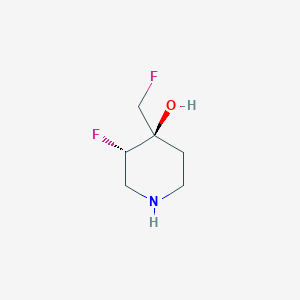
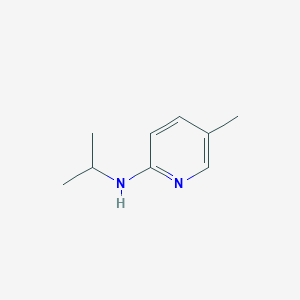
![2-Methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13088235.png)
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088252.png)
